Cas no 64929-04-0 (4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one)

4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 2H-1,4-Benzoxazin-3(4H)-one, 4-(3-aminopropyl)-
- 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 64929-04-0
- EN300-146538
- AKOS000150081
- 4-(3-AMINOPROPYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
- SCHEMBL20774003
- WSM
- 4-(3-aminopropyl)-2H-1,4-benzoxazin-3(4H)-one
-
- Inchi: InChI=1S/C11H14N2O2/c12-6-3-7-13-9-4-1-2-5-10(9)15-8-11(13)14/h1-2,4-5H,3,6-8,12H2
- InChI Key: HKOUXYKBIBMSMY-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 206.105527694Da
- Monoisotopic Mass: 206.105527694Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6Ų
- XLogP3: 0.5
4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-146538-2.5g |
4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
64929-04-0 | 2.5g |
$2071.0 | 2023-05-24 | ||
Enamine | EN300-146538-5000mg |
4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
64929-04-0 | 5000mg |
$3065.0 | 2023-09-29 | ||
Enamine | EN300-146538-10000mg |
4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
64929-04-0 | 10000mg |
$4545.0 | 2023-09-29 | ||
Enamine | EN300-146538-250mg |
4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
64929-04-0 | 250mg |
$972.0 | 2023-09-29 | ||
Enamine | EN300-146538-0.25g |
4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
64929-04-0 | 0.25g |
$972.0 | 2023-05-24 | ||
Enamine | EN300-146538-0.1g |
4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
64929-04-0 | 0.1g |
$930.0 | 2023-05-24 | ||
Enamine | EN300-146538-0.05g |
4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
64929-04-0 | 0.05g |
$888.0 | 2023-05-24 | ||
Enamine | EN300-146538-0.5g |
4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
64929-04-0 | 0.5g |
$1014.0 | 2023-05-24 | ||
Enamine | EN300-146538-1.0g |
4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
64929-04-0 | 1g |
$1057.0 | 2023-05-24 | ||
Enamine | EN300-146538-10.0g |
4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
64929-04-0 | 10g |
$4545.0 | 2023-05-24 |
4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one Related Literature
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
Additional information on 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Introduction to 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 64929-04-0)
4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 64929-04-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoxazinone class, a structural motif known for its diverse biological activities. The presence of both an amine functional group and a benzoxazinone core makes it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one features a benzene ring fused with an oxygen-containing heterocycle, which is further substituted with an aminoethyl side chain. This unique arrangement contributes to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects. The compound's ability to interact with biological targets such as enzymes and receptors has been a focus of recent studies aimed at elucidating its mechanism of action.
In recent years, there has been growing interest in benzoxazinone derivatives due to their reported bioactivity. Research has demonstrated that modifications in the structure of these compounds can lead to enhanced efficacy and selectivity. For instance, studies have shown that substituents at the 3-position of the benzoxazinone ring can influence the compound's solubility and metabolic stability, which are critical factors in drug development.
The amine group in 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one plays a crucial role in its interactions with biological systems. Amines are known to participate in hydrogen bonding and ionic interactions, which can be leveraged to enhance binding affinity to target proteins. This property makes the compound a valuable scaffold for designing novel therapeutic agents. Additionally, the amine functionality can be further modified through chemical derivatization to explore new pharmacophores.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one with various biological targets. Molecular docking studies have suggested that this compound may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions could potentially lead to the development of new treatments for chronic inflammatory diseases.
The benzoxazinone core is another key feature of this compound that contributes to its biological activity. Benzoxazinones are known for their ability to inhibit the production of reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage. This antioxidant property makes 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one a candidate for therapeutic applications in conditions where oxidative stress plays a significant role, such as neurodegenerative diseases and cardiovascular disorders.
Moreover, the dihydro moiety in the name indicates the presence of a saturated six-membered ring adjacent to the benzoxazinone core. This structural feature can influence the compound's electronic properties and reactivity. The saturated ring may enhance lipophilicity, allowing for better membrane penetration and improved bioavailability. Such characteristics are often sought after in drug candidates designed for oral administration.
In vitro studies have begun to uncover the potential therapeutic applications of 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one. Preliminary results suggest that this compound exhibits inhibitory activity against certain bacterial strains and may have immunomodulatory effects. These findings align with the broader interest in natural product-inspired scaffolds for drug discovery. The benzoxazinone class has been particularly noted for its abundance in plant secondary metabolites, many of which have demonstrated significant biological activity.
The synthesis of 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriate precursors followed by functional group transformations such as reduction and amination. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, facilitating further research into its biological properties.
Future research directions for 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one include exploring its potential as an anticancer agent. Preliminary data suggest that this compound may induce apoptosis in certain cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Further investigation into its mechanism of action could pave the way for novel therapeutic strategies against cancer.
Additionally, the development of novel delivery systems for benzoxazinone derivatives is an area of active investigation. Lipid-based nanoparticles and polymer micelles have been explored as potential carriers to enhance the bioavailability and targeted delivery of these compounds. Such advancements could improve their therapeutic efficacy while minimizing side effects.
The environmental impact of synthesizing and using benzoxazinone compounds is also being considered. Green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. These efforts align with global initiatives aimed at promoting sustainable pharmaceutical manufacturing practices.
In conclusion, 4-(3-amino propyl)- 34 dihydro - 2H - 14 -benz ox azin - 30 ne ( CAS No . 64929 - 04 -0 ) is a structurally interesting heterocyclic compound with potential therapeutic applications . Its unique combination of functional groups , along with preliminary evidence of bioactivity , makes it an attractive candidate for further research . As our understanding of its pharmacological properties grows , so too will its potential as a lead compound in drug discovery efforts . p >
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